Ascamycin

Descripción

Historical Discovery and Isolation

Ascamycin was first isolated in 1984 from the fermentation broth of Streptomyces sp. JCM9888, alongside its dealanylated counterpart, dealanylthis compound. Initial studies revealed that this compound’s selective toxicity against Xanthomonas species stems from its reliance on a cell surface dealanylating enzyme unique to susceptible bacteria. This enzyme converts this compound into dealanylthis compound, which subsequently inhibits protein synthesis by targeting polyphenylalanine synthesis in ribosomes.

A landmark 2014 study characterized the 30 kb biosynthetic gene cluster (acmA to acmW) responsible for this compound production, elucidating the roles of six hypothetical genes (acmABGKIW) in 5'-O-sulfonamide formation. Disruption of acmE, a gene encoding a putative alanyltransferase, halted this compound biosynthesis but permitted dealanylthis compound production, highlighting its critical role in the alanylation step.

Taxonomic Origin of Producing Organism (Streptomyces sp. JCM9888)

Streptomyces sp. JCM9888, a mesophilic soil bacterium isolated from Hamamatsu-shi, Japan, belongs to the phylum Actinomycetota. This strain is taxonomically classified as follows:

| Taxonomic Rank | Classification |

|---|---|

| Domain | Bacteria |

| Phylum | Actinomycetota |

| Class | Actinomycetes |

| Order | Kitasatosporales |

| Family | Streptomycetaceae |

| Genus | Streptomyces |

| Species | Streptomyces sp. |

Genomic analysis of JCM9888 revealed a 30,488 bp gene cluster (GC content: 66.7%) harboring 23 open reading frames (ORFs) essential for this compound biosynthesis. Two flavin adenine dinucleotide (FAD)-dependent halogenases (acmX and acmY) located outside this cluster mediate adenine C2-chlorination, a critical step in differentiating this compound from non-chlorinated analogs like nucleocidin. The strain’s ability to produce both this compound and dealanylthis compound underscores its metabolic versatility, with the latter exhibiting cross-kingdom activity against Trypanosoma and murine models.

Propiedades

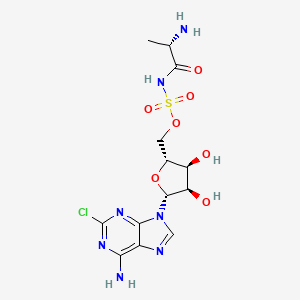

Fórmula molecular |

C13H18ClN7O7S |

|---|---|

Peso molecular |

451.84 g/mol |

Nombre IUPAC |

[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S)-2-aminopropanoyl]sulfamate |

InChI |

InChI=1S/C13H18ClN7O7S/c1-4(15)11(24)20-29(25,26)27-2-5-7(22)8(23)12(28-5)21-3-17-6-9(16)18-13(14)19-10(6)21/h3-5,7-8,12,22-23H,2,15H2,1H3,(H,20,24)(H2,16,18,19)/t4-,5+,7+,8+,12+/m0/s1 |

Clave InChI |

LZMCAAGVMFMSKC-IZKXYQSCSA-N |

SMILES isomérico |

C[C@@H](C(=O)NS(=O)(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)Cl)N)O)O)N |

SMILES canónico |

CC(C(=O)NS(=O)(=O)OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)Cl)N)O)O)N |

Origen del producto |

United States |

Métodos De Preparación

Chemical Synthesis of Ascamycin

Core Synthesis Strategy

The foundational synthesis of this compound involves a multi-step sequence centered on selective functionalization of adenosine derivatives. Key steps include:

- Sulfamoylation : Introduction of the sulfamoyl group at the 5'-position of 2',3'-O-isopropylideneadenosine.

- Aminoacylation : Condensation of the sulfamoyl intermediate with protected amino acids.

- Deprotection : Removal of isopropylidene and amino acid protecting groups to yield the final product.

Sulfamoylation Reaction

2',3'-O-Isopropylideneadenosine is treated with sulfamoyl chloride in dimethylformamide (DMF) under basic conditions to yield 5'-O-sulfamoyl adenosine. This step achieves regioselectivity due to the steric protection of the 2',3'-hydroxyl groups.

Aminoacylation with Boc-Protected Amino Acids

The sulfamoyl intermediate undergoes condensation with N-α-Boc-L-alanine N-hydroxysuccinimide ester (Boc-L-Ala-OSu) in the presence of 1,8-diazabicycloundec-7-ene (DBU). DBU facilitates the deprotonation of the sulfamoyl NH group, enabling nucleophilic attack on the activated ester.

Reaction Conditions :

Final Deprotection

The isopropylidene group is removed via acidic hydrolysis (e.g., trifluoroacetic acid), followed by Boc deprotection under mild acidic conditions to yield this compound.

Synthesis of this compound Analogs

Rationale for Analog Development

Structural analogs of this compound are designed to improve antibacterial activity, reduce toxicity, or overcome resistance. Modifications primarily target:

- The aminoacyl side chain (e.g., D-alanine, glycine, proline).

- The adenosine base (e.g., removal of chloro substituent).

Key Analog Synthesis Methods

D-Alanine and Glycine Analogs

Using Boc-D-Ala-OSu or Boc-Gly-OSu in place of Boc-L-Ala-OSu during the aminoacylation step yields D-ascamycin and glycyl-ascamycin, respectively.

Biological Impact :

- D-Ascamycin shows reduced activity compared to the L-form, highlighting stereoselectivity in target binding.

- Glycyl analogs exhibit moderate activity, suggesting the importance of side-chain hydrophobicity.

Proline and Phenylalanine Derivatives

Ubukata et al. synthesized L-prolyl and L-phenylalanyl analogs by condensing Boc-protected aminoacylimidazoles with the sulfamoyl adenosine intermediate.

Reaction Conditions :

Biological Activity :

Table 1: Summary of this compound Analogs and Synthesis Conditions

| Analog | Amino Acid | Reagent | Conditions | Yield (%) | Bioactivity (Relative to this compound) |

|---|---|---|---|---|---|

| D-Ascamycin | D-Alanine | Boc-D-Ala-OSu, DBU | DMF, RT | 70 | 40% |

| Glycyl-Ascamycin | Glycine | Boc-Gly-OSu, DBU | DMF, RT | 65 | 25% |

| L-Prolyl-Ascamycin | L-Proline | Boc-Pro-Imidazole, Cs₂CO₃ | DMF, 50°C | 60 | 85% (Improved stability) |

| L-Phe-Ascamycin | L-Phenylalanine | Boc-Phe-Imidazole, Cs₂CO₃ | DMF, 50°C | 68 | 120% (Expanded spectrum) |

Critical Analysis of Methodologies

Selectivity Challenges

Early synthesis routes required protection of the adenine N⁶-amino group to prevent undesired acylation. However, studies demonstrated that the sulfamoyl NH₂ group is sufficiently nucleophilic under basic conditions, eliminating the need for N⁶ protection. This simplification reduces step count and improves overall yield.

Solvent and Base Optimization

- DBU vs. Cs₂CO₃ : DBU offers superior efficiency in DMF for small amino acids (e.g., alanine, glycine), while Cs₂CO₃ is preferred for bulkier residues (e.g., proline) due to milder conditions.

- Temperature Effects : Elevated temperatures (50°C) enhance reaction rates for imidazole-based reagents but risk epimerization of chiral centers.

Análisis De Reacciones Químicas

Tipos de Reacciones

La ascamicina se somete a varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución. La presencia de la porción 5′-O-sulfonamida la hace susceptible a reacciones de sustitución nucleofílica .

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones que involucran ascamicina incluyen la clorinaza dependiente de flavín adenina dinucleótido (FAD) para la halogenación de adenina C2 . Las condiciones de reacción típicamente involucran temperaturas suaves y un pH neutro para mantener la estabilidad del compuesto .

Productos Mayores Formados

El producto principal formado a partir de la biosíntesis de la ascamicina es la dealanilascamicina, que luego se convierte en ascamicina mediante la acción del gen acmE .

Aplicaciones Científicas De Investigación

Biosynthesis of Ascamycin

Recent studies have elucidated the biosynthetic pathways involved in the production of this compound. A gene cluster comprising 23 genes (acmA to acmW) has been identified as crucial for its biosynthesis. Notably, the gene acmE plays a significant role in catalyzing the condensation reaction between dealanylthis compound and L-alanine to produce this compound .

Key Genes in Biosynthesis

Research Applications

- Antimicrobial Research : this compound's selective toxicity makes it a valuable compound for studying bacterial resistance mechanisms and developing new antibiotics.

- Biosynthetic Studies : The elucidation of this compound's biosynthetic pathway provides insights into natural product synthesis, enabling researchers to explore genetic manipulation techniques to enhance yield and produce novel derivatives with improved bioactivity .

- Chemical Biology : The ability to create glycylated and serylated derivatives of this compound using specific enzyme pairs opens avenues for exploring structure-activity relationships in drug design .

Case Studies

- Biosynthetic Engineering : A study demonstrated the successful introduction of transcriptional regulators (AdpA and BldA) into Streptomyces strains to enhance this compound production significantly. This approach illustrates the potential for metabolic engineering to optimize antibiotic yields .

- Derivatives with Enhanced Activity : Research on aminoacyl analogs of this compound revealed that certain derivatives exhibited broad-spectrum toxicity against various bacterial strains, indicating that structural modifications can lead to compounds with improved pharmacological profiles .

Mecanismo De Acción

La ascamicina ejerce sus efectos inhibiendo la síntesis de proteínas en las bacterias susceptibles. Se dirige selectivamente a la maquinaria de síntesis de proteínas de las especies de Xanthomonas, inhibiendo la síntesis de polifenilalanina dirigida por poliuridilato . La actividad dealanilante en la superficie celular de las bacterias susceptibles convierte la ascamicina en dealanilascamicina, que luego se transporta al citoplasma para inhibir la síntesis de proteínas .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Differences

Ascamycin, dealanylthis compound, and nucleocidin share a nucleoside scaffold with sulfonamide/sulfamate modifications but differ in substituents and bioactivity:

Antimicrobial Activity and Selectivity

- This compound: Inactive against most bacteria due to membrane impermeability. Selective toxicity relies on host aminopeptidase activity in Xanthomonas .

- Dealanylthis compound: Broad-spectrum activity, including eukaryotic pathogens (e.g., Trypanosoma equiperdum), due to direct cytoplasmic uptake .

- Nucleocidin: Historical reports indicate anti-trypanosomal activity, but its rarity and instability limit modern studies .

Resistance and Activation Mechanisms

- This compound: Resistance in non-Xanthomonas bacteria stems from the absence of dealanylating enzymes. In susceptible strains, Xc-aminopeptidase activates the prodrug .

Data Tables

Table 1: Structural Comparison

| Feature | This compound | Dealanylthis compound | Nucleocidin |

|---|---|---|---|

| 5’ Modification | N-alanyl-O-sulfonamide | O-sulfonamide | O-sulfamate |

| Halogen | Cl at C2 (adenine) | Cl at C2 (adenine) | F at C4’ (ribose) |

| Molecular Formula | C₁₃H₁₈ClN₇O₇S | C₁₀H₁₃ClN₆O₆S | C₁₀H₁₂FN₅O₇S |

Actividad Biológica

Ascamycin, a nucleoside antibiotic produced by certain Streptomyces species, has garnered significant attention due to its selective antibacterial properties. This article delves into the biological activity of this compound, including its mechanisms of action, comparative efficacy with related compounds, and insights from recent research findings.

Chemical Structure and Biosynthesis

This compound is characterized by a unique structure that includes a halogen atom at the C2 position of the adenine ring. Its biosynthesis involves a complex gene cluster (acmA-acmW) that facilitates the conversion of precursors into this compound through specific enzymatic reactions. Notably, the acmE gene plays a crucial role in catalyzing the condensation reaction necessary for this compound production from dealanylthis compound .

This compound exhibits selective toxicity primarily against certain strains of bacteria, particularly Xanthomonas citri and Xanthomonas oryzae. Research indicates that this compound inhibits protein synthesis in these bacteria by interfering with polyuridylate-directed synthesis of polyphenylalanine at low concentrations (approximately 0.04 µg/ml) in cell-free systems . This selective mechanism suggests that this compound may not effectively permeate the membranes of less susceptible bacteria.

Comparative Biological Activity

A critical aspect of this compound's profile is its comparison with dealanylthis compound, its derivative. While this compound shows limited activity against a narrow range of bacteria, dealanylthis compound has a broader spectrum, exhibiting effectiveness against both gram-positive and gram-negative bacteria, as well as anti-trypanosomal and anti-amoebic activities . The differences in their biological activities have been attributed to an aminopeptidase enzyme that cleaves the alanyl group from this compound, converting it into dealanylthis compound .

Table 1: Comparative Biological Activities of this compound and Dealanylthis compound

| Compound | Activity Spectrum | Mechanism of Action |

|---|---|---|

| This compound | Limited to Xanthomonas species | Inhibits protein synthesis |

| Dealanylthis compound | Broad-spectrum (gram-positive & gram-negative) | Inhibits protein synthesis; penetrates bacterial membranes |

Case Studies and Research Findings

- Selective Toxicity : A study demonstrated that this compound selectively inhibited Xanthomonas citri while having minimal effects on other bacterial strains. This selectivity was further confirmed through assays showing that dealanylthis compound could inhibit protein synthesis in Escherichia coli, indicating its broader action compared to this compound .

- Enzymatic Conversion : Another significant finding involved the identification of an aminopeptidase in Xanthomonas citri that converts this compound to dealanylthis compound. This enzymatic activity highlights the potential for developing resistance mechanisms against this compound in certain bacterial populations .

- Biosynthetic Pathway Elucidation : Recent genomic studies have mapped out the biosynthetic pathway for this compound, providing insights into the genetic manipulation possibilities for enhancing its production or modifying its efficacy against resistant strains .

Q & A

Q. What are the key biosynthetic genes involved in ascamycin and dealanylthis compound production, and how are they validated experimentally?

The 30 kb gene cluster (acmA-W) in Streptomyces sp. JCM9888 is responsible for this compound (ACM) and dealanylthis compound (DACM) biosynthesis. Key genes include:

- acmE : Catalyzes the alanylation of DACM to form ACM via tRNA-dependent condensation .

- acmK (sulfotransferase) and acmA/W (sulfate adenyltransferases): Activate sulfate for the 5'-O-sulfonamide moiety .

- acmX/Y : Flavin-dependent chlorinases for adenine C2-halogenation . Validation involves gene inactivation (e.g., ΔacmE mutants fail to produce ACM) followed by HPLC-UV and ESI-HRMS metabolite profiling .

Q. How does the structural difference between this compound and dealanylthis compound influence their antimicrobial activity?

DACM lacks the alanyl-cap present in ACM, resulting in broad-spectrum activity against Gram-positive/-negative bacteria and Trypanosoma, while ACM is selectively active against Xanthomonas spp. (MIC: 0.4–12.5 µg/mL). This selectivity is attributed to the alanyl group’s role in target recognition .

Q. What experimental methods are used to analyze this compound/dealanylthis compound biosynthesis intermediates?

- HPLC-UV : Separates ACM (retention time: ~12.5 min) and DACM (~10.2 min) .

- ESI-HRMS/MS : Confirms molecular formulas (e.g., ACM: C₁₃H₁₈ClN₇O₇S, m/z 454.0725 [M+H]⁺) and fragmentation patterns .

- Gene complementation : Restores ACM production in ΔacmE mutants to confirm gene function .

Advanced Research Questions

Q. How can researchers resolve contradictions in gene function predictions within the this compound biosynthetic pathway?

Discrepancies may arise from homology-based annotations (e.g., acmG initially labeled as a sulfatase but later linked to sulfate activation). Resolution strategies include:

- In vitro enzymatic assays : Test substrate specificity of purified proteins (e.g., AcmG).

- Heterologous expression : Express candidate genes in non-producing strains to observe metabolite changes .

- Comparative genomics : Identify conserved domains in related gene clusters (e.g., nucleocidin producers) .

Q. What methodologies are recommended for optimizing this compound yield in Streptomyces sp. JCM9888?

- Fermentation optimization : Adjust carbon/nitrogen sources (e.g., mannitol/soybean flour in MS medium) and pH (8.0) to enhance sulfate assimilation .

- Regulatory gene overexpression : Constitutively express bldA and adpA to boost DACM-to-ACM conversion .

- Precursor feeding : Supplement L-alanine to bypass rate-limiting tRNA-dependent alanylation .

Q. How can researchers analyze the tRNA-dependency of AcmE in this compound biosynthesis?

- tRNA knockout studies : Use CRISPR-Cas9 to disrupt alanyl-tRNA genes (acmD/F) and assess ACM production.

- Radiolabeled tracers : Track incorporation of ¹⁴C-L-alanine into ACM via autoradiography .

- Structural modeling : Predict AcmE’s binding pocket for alanyl-tRNA using AlphaFold .

Methodological Guidance

Q. What are best practices for documenting contradictory data in this compound research manuscripts?

- Transparent reporting : Clearly state limitations (e.g., "AcmG’s role remains unresolved due to conflicting in silico predictions").

- Supplementary tables : Include raw HPLC/HRMS data for peer review .

- Comparative analysis : Discuss discrepancies with analogous systems (e.g., chlorothricin chlorinases vs. AcmX/Y) .

Q. How should researchers design experiments to validate novel biosynthetic steps in this compound pathways?

- Multi-omics integration : Combine transcriptomics (RNA-seq of acm cluster) and metabolomics (LC-MS/MS) to map pathway dynamics.

- Isotope labeling : Use ³⁴S-sulfate to trace sulfonamide incorporation into ACM/DACM .

- Cryo-EM : Resolve structures of AcmE-tRNA complexes to elucidate catalytic mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.